molecular formula C6H4BrClFN B2795740 2-Bromo-4-(chloromethyl)-5-fluoropyridine CAS No. 1227493-80-2

2-Bromo-4-(chloromethyl)-5-fluoropyridine

Cat. No.: B2795740
CAS No.: 1227493-80-2
M. Wt: 224.46
InChI Key: UXKDZNGVWGODSY-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-5-fluoropyridine: is a heterocyclic organic compound that contains bromine, chlorine, and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(chloromethyl)-5-fluoropyridine typically involves halogenation reactions. One common method is the bromination of 4-(chloromethyl)-5-fluoropyridine using bromine or a bromine-releasing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(chloromethyl)-5-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted pyridines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Dehalogenated pyridines.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(chloromethyl)-5-fluoropyridine depends on its application:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(chloromethyl)-1-fluorobenzene
  • 2-Bromo-4-chlorobenzaldehyde
  • 2-Fluoro-4-(chloromethyl)pyridine

Uniqueness

2-Bromo-4-(chloromethyl)-5-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties .

Biological Activity

2-Bromo-4-(chloromethyl)-5-fluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique combination of bromine, chlorine, and fluorine substituents, exhibits properties that may be beneficial in drug development, particularly in the fields of oncology and antimicrobial research.

The molecular formula of this compound is C5H4BrClFN, with a molecular weight of approximately 201.45 g/mol. Its structure consists of a pyridine ring with halogen substituents that influence its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound shows promise as an anticancer agent. It has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, it has demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell growth through mechanisms that involve modulation of signaling pathways relevant to tumorigenesis.

Case Study: Enzyme Inhibition

A study exploring the compound's effects on cancer cells revealed that it could inhibit the activity of certain kinases implicated in cancer progression. The mechanism involves binding to the ATP site of these kinases, thus preventing their activation and subsequent downstream signaling.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity. It has been tested against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1464 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The presence of halogen substituents enhances the compound's ability to bind to enzyme active sites, leading to inhibition.
  • Receptor Modulation : Studies indicate potential interactions with receptors involved in metabolic pathways, which could be relevant for treating metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the halogen substituents or their positions on the pyridine ring can significantly alter the compound's biological profile.

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaSimilarity Index
2-Bromo-5-fluoropyridineC5H4BrFN0.86
2-Chloro-4-(bromomethyl)-5-fluoropyridineC5H4BrClFN0.82
3-Fluoro-2-bromopyridineC5H4BrFN0.80

The similarity index reflects how closely related these compounds are based on their structural features and potential biological activities.

Properties

IUPAC Name

2-bromo-4-(chloromethyl)-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKDZNGVWGODSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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